molecular formula C7H10ClN3O B1366661 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide CAS No. 957510-90-6

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Cat. No.: B1366661
CAS No.: 957510-90-6
M. Wt: 187.63 g/mol
InChI Key: WHWMZLNCMKCCSO-UHFFFAOYSA-N
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Description

“2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide” is a chemical compound with the molecular formula C19H20ClF3N6O4S . It has an average mass of 520.913 Da and a monoisotopic mass of 520.090759 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Scientific Research Applications

Potential as Antipsychotic Agents

  • Research on analogs of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, such as 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, showed promising antipsychotic-like profiles in animal behavior tests. These compounds, interestingly, did not interact with dopamine receptors like conventional antipsychotics (Wise et al., 1987).

Herbicidal and Fungicidal Activities

  • Derivatives of this compound have been found to possess herbicidal and fungicidal properties. This makes them useful in agriculture for controlling unwanted vegetation and fungal infections (Hu Jingqian et al., 2016).

Anticancer Properties

  • Some derivatives of this compound have shown reasonable anticancer activity against various human tumor cell lines. This indicates potential applications in cancer research and therapy (Duran & Demirayak, 2012).

Role in Hydrogen Bonding and Molecular Structures

  • Studies on this compound derivatives have contributed to understanding hydrogen bonding patterns and molecular conformations in chemistry. This knowledge is vital in the design of new molecular structures for various applications (Narayana et al., 2016).

Antioxidant and Antimicrobial Activities

  • Research into derivatives of this compound has also revealed their potential as antioxidants and antimicrobial agents, expanding their possible uses in medicinal chemistry and pharmacology (Hamama et al., 2013).

Future Directions

While specific future directions for “2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide” are not available, related compounds have shown promising antileishmanial and antimalarial activities . This suggests potential future research directions in exploring the pharmacological properties of this compound.

Properties

IUPAC Name

2-chloro-N-(1,3-dimethylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-6(4-11(2)10-5)9-7(12)3-8/h4H,3H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMZLNCMKCCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424504
Record name 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957510-90-6
Record name 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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